molecular formula C14H15Cl2NO B7477800 N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide

Cat. No. B7477800
M. Wt: 284.2 g/mol
InChI Key: FALWQBOMBLXOHP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 enhances the inhibitory tone in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has been shown to increase the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is involved in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity. By enhancing the inhibitory tone in the brain, N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 can modulate these processes and potentially improve neurological and psychiatric symptoms.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to its use. N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has a short half-life in vivo, which requires frequent dosing. It also has potential off-target effects, which need to be carefully controlled for in experimental design.

Future Directions

There are several future directions for research on N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 can reduce drug-seeking behavior and prevent relapse in addiction models. Clinical trials are currently underway to evaluate its efficacy in human subjects. Another area of interest is its potential as a treatment for refractory epilepsy. Clinical trials have shown promising results, and further studies are needed to determine its long-term safety and efficacy. Finally, there is also interest in exploring the potential of N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 in the treatment of other neurological and psychiatric disorders, such as anxiety and depression.

Synthesis Methods

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 can be synthesized using a modified version of the Hantzsch reaction. The synthesis involves the condensation of cyclopentanone, 2,3-dichlorobenzaldehyde, and ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then hydrolyzed and decarboxylated to yield N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115.

Scientific Research Applications

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 is effective in reducing seizures and preventing relapse in drug addiction. Clinical trials have also demonstrated its potential as an adjunct therapy for the treatment of refractory epilepsy.

properties

IUPAC Name

(E)-N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-12-7-3-4-10(14(12)16)8-9-13(18)17-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALWQBOMBLXOHP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.